Strategic Halogen for Synthetic Versatility and Target Interaction Potential
The 8-position bromine atom provides a distinct balance of reactivity and steric bulk that is not replicated by other halogens. While direct comparative IC50 data for the isolated 8-Bromo-6-methylquinazolin-4(3H)-one core is limited in public literature, its utility as a critical intermediate is well-documented. The bromine atom serves as a robust handle for Suzuki-Miyaura cross-coupling reactions, enabling efficient diversification at the 8-position to generate focused libraries of BRD9 binders with yields ranging from 50-90% under mild conditions [1]. In contrast, the 8-chloro analog, while also suitable for cross-coupling, exhibits different reaction kinetics due to the stronger carbon-chlorine bond, often requiring harsher conditions. The 8-fluoro analog is generally not amenable to standard cross-coupling. Therefore, the 8-bromo derivative offers an optimal balance of stability and reactivity for parallel medicinal chemistry. Furthermore, the bromine atom's polarizability can contribute to specific halogen bonding interactions with protein targets (e.g., USP7), a feature not present in the unsubstituted or 6-methyl-only parent scaffold [2].
| Evidence Dimension | Synthetic Handle Utility for Diversification |
|---|---|
| Target Compound Data | Suzuki-Miyaura cross-coupling yields: 50-90% |
| Comparator Or Baseline | 6-methylquinazolin-4(3H)-one core without 8-position halogen: No direct cross-coupling possible at 8-position. |
| Quantified Difference | Enables diversification that is impossible with the non-halogenated comparator. |
| Conditions | Synthesis of 6-methylquinazolin-4(3H)-one derivatives; Pd[P(Ph3)]4 catalyst, aqueous carbonate base. |
Why This Matters
This specific compound is the preferred starting material for SAR studies requiring 8-position diversification, directly impacting the efficiency and scope of chemical biology projects.
- [1] Colarusso, E., Gazzillo, E., Boccia, E., Giordano, A., Chini, M. G., Bifulco, G., & Lauro, G. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. European Journal of Organic Chemistry, 2022(34), e202200868. View Source
- [2] Kessler, B. M. (2014). Selective and reversible inhibitors of ubiquitin-specific protease 7: a patent evaluation (WO2013030218). Expert Opinion on Therapeutic Patents, 24(5), 597-602. View Source
